molecular formula C13H17N3 B452668 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine CAS No. 514801-09-3

3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine

Cat. No.: B452668
CAS No.: 514801-09-3
M. Wt: 215.29g/mol
InChI Key: RIOFETMIRODWFS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine is a heterocyclic compound. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

Triazole compounds, including this compound, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, including derivatives similar to 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine, demonstrates its value as a building block for the synthesis of various heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, and more. This highlights the compound's significance in synthesizing a wide range of heterocyclic compounds and dyes, offering mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors (Gomaa & Ali, 2020).

Medicinal Chemistry

  • Pyrazoline derivatives, including structures akin to this compound, are noted for their wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, and more. This underscores the importance of pyrazoline moieties in medicinal chemistry, highlighting their role in the development of new therapeutic agents with significant biological activities (Dar & Shamsuzzaman, 2015).

Pharmaceutical Development

  • In the context of pharmaceutical development, the exploration of pyrazoline derivatives for inhibiting monoamine oxidase is noteworthy. This research indicates the potential of pyrazoline-based compounds, related to this compound, in developing novel therapeutic agents targeting monoamine oxidase, a key enzyme in neurotransmitter metabolism. The selectivity and structural requirements for enzyme interaction offer a promising avenue for new drug development (Mathew et al., 2013).

Properties

IUPAC Name

3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9-6-4-5-7-12(9)8-16-11(3)13(14)10(2)15-16/h4-7H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOFETMIRODWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341592
Record name 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514801-09-3
Record name 1H-Pyrazol-4-amine, 3,5-dimethyl-1-[(2-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514801-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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